![molecular formula C9H15NO3 B1462884 1-Acetylazepane-2-carboxylic acid CAS No. 1219182-45-2](/img/structure/B1462884.png)
1-Acetylazepane-2-carboxylic acid
Overview
Description
1-Acetylazepane-2-carboxylic acid is a compound used for research and development . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of 1-Acetylazepane-2-carboxylic acid is C9H15NO3 . The compound consists of a seven-membered ring structure (azepane) with an acetyl group (COCH3) and a carboxylic acid group (COOH) attached .
Scientific Research Applications
Microbial Mechanisms of Tolerance to Weak Acid Stress
Carboxylic acids, like 1-acetylazepane-2-carboxylic acid, are key in microbial metabolic pathways and have a broad range of applications. These include food preservation, chemotherapy, and agriculture. Understanding microbial adaptation to weak acid stress can impact medicine, health, food safety, and the environment. Carboxylic acids are also important for chemical synthesis and catalysis, serving as 'building-block molecules' in biorefineries. However, the production yield of microbial carboxylic acid is limited due to their toxic effects on producing cells and substrate diversion towards other metabolites (Mira & Teixeira, 2013).
Novel PdII-mediated Cascade Carboxylative Annulation
1-Acetylazepane-2-carboxylic acid can be involved in complex chemical reactions. For instance, benzo[b]furan-3-carboxylic acid was generated from a precursor compound by forming three new bonds in one step via a Pd(II)-mediated cascade carboxylative annulation. This reaction demonstrates the versatility of carboxylic acids in organic synthesis (Liao et al., 2005).
Identification of Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds
The carboxylic acid functionality, as seen in 1-acetylazepane-2-carboxylic acid, is critical in drug metabolites, degradation products, and impurities. Techniques that rapidly identify this functionality are essential in the pharmaceutical industry. A study developed a mass spectrometric approach for identifying protonated compounds containing the carboxylic acid functionality, highlighting its importance in drug analysis (Alzarieni et al., 2021).
Synthesis of Carboxylic Acid Derivatives and Their Biological Activity
Carboxylic acid derivatives, like those related to 1-acetylazepane-2-carboxylic acid, have been synthesized and studied for various biological activities. These derivatives are often examined for their potential in inhibiting specific enzymes or in treating certain conditions, highlighting the therapeutic potential of carboxylic acid compounds (Almquist et al., 1985).
Safety and Hazards
properties
IUPAC Name |
1-acetylazepane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-6-4-2-3-5-8(10)9(12)13/h8H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYTXWHLVJKYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674200 | |
Record name | 1-Acetylazepane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219182-45-2 | |
Record name | 1-Acetylazepane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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